Centbucridine

Catalog No.
S523161
CAS No.
82636-28-0
M.F
C17H23ClN2
M. Wt
290.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Centbucridine

CAS Number

82636-28-0

Product Name

Centbucridine

IUPAC Name

N-butyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride

Molecular Formula

C17H23ClN2

Molecular Weight

290.8 g/mol

InChI

InChI=1S/C17H22N2.ClH/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17;/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3,(H,18,19);1H

InChI Key

NXPBZLHQSPLKQA-UHFFFAOYSA-N

SMILES

CCCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl

Solubility

Soluble in DMSO

Synonyms

Centbucridine

Canonical SMILES

CCCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl

Description

The exact mass of the compound Centbucridine is 290.155 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Centbucridine, chemically known as 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride, is a novel local anesthetic agent that belongs to the class of quinoline derivatives. It is characterized by its unique structure, which distinguishes it from traditional local anesthetics such as lignocaine (lidocaine), which are typically classified as either esters or amides. Centbucridine was developed in India and has been studied primarily for its efficacy and safety in dental and surgical applications. Its formulation allows for effective pain management without the vasodilatory effects commonly associated with other local anesthetics .

Typical of amine compounds. Its primary interactions include:

  • Quaternization: The nitrogen atom in the butylamino group can react with alkyl halides to form quaternary ammonium salts, enhancing its solubility and potentially modifying its pharmacological properties.
  • Hydrochloride Formation: The hydrochloride salt of Centbucridine is commonly used to improve stability and solubility in aqueous solutions, making it suitable for injection.
  • Degradation Reactions: Like many local anesthetics, Centbucridine can degrade under acidic or basic conditions, which may affect its potency and duration of action.

Centbucridine exhibits significant local anesthetic activity. Studies have demonstrated that:

  • It provides longer-lasting anesthesia compared to lignocaine, making it advantageous in procedures requiring extended pain control.
  • It has a favorable safety profile, with minimal side effects reported in clinical trials .
  • Its mechanism of action involves blocking sodium channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses responsible for pain sensation .

The synthesis of Centbucridine involves several steps:

  • Formation of Tetrahydroacridine: The initial step typically involves the cyclization of appropriate precursors to form the tetrahydroacridine core.
  • Alkylation: The introduction of the butylamino group is achieved through alkylation reactions with butyl halides.
  • Hydrochloride Salt Formation: The final product is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility for clinical applications.

These methods highlight the compound's complexity and the careful consideration required during synthesis to ensure purity and efficacy .

Centbucridine is primarily used as a local anesthetic in various medical settings:

  • Dental Procedures: It has been evaluated for its efficacy in dental extractions, showing longer duration of anesthesia compared to traditional agents like lignocaine .
  • Surgical Anesthesia: Studies have also explored its use in spinal anesthesia, indicating potential applications beyond dental procedures .
  • Pain Management: Its effectiveness in managing acute pain situations makes it a valuable addition to anesthetic options available for healthcare providers.

Research on Centbucridine has focused on its interactions with other medications and physiological responses:

  • Comparative Studies: Clinical trials have compared Centbucridine with lignocaine and other anesthetics, demonstrating its comparable efficacy with advantages in duration and side effects .
  • Vasoconstrictor Properties: Unlike many local anesthetics that require vasoconstrictors like adrenaline to prolong their effects, Centbucridine possesses inherent vasoconstrictor properties that enhance its performance without additional agents .

Several compounds share similarities with Centbucridine in terms of structure or function. Here are some notable examples:

Compound NameClassificationUnique Features
LignocaineAmideCommonly used; requires vasoconstrictor for efficacy
BupivacaineAmideLonger duration; higher cardiotoxicity risk
RopivacaineAmideLess cardiotoxic than bupivacaine; used in labor
PrilocaineAmideMethemoglobinemia risk; often used in dental settings
ArticaineEsterRapid onset; often used in dentistry

Centbucridine's uniqueness lies in its non-ester, non-amide classification and its inherent vasoconstrictor properties, which differentiate it from other local anesthetics. This positions it as a promising alternative for patients who may not tolerate traditional agents or where vasoconstrictors are contraindicated .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

290.155

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V9984N9R4G

Wikipedia

Centbucridine
Bucricaine hydrochloride

Dates

Modify: 2024-02-18
1: Mansuri S, Bhayat A, Omar E, Jarab F, Ahmed MS. A randomized controlled trail comparing the efficacy of 0.5% centbucridine to 2% lignocaine as local anesthetics in dental extractions. Int J Dent. 2011;2011:795047. doi: 10.1155/2011/795047. Epub 2011 Nov 22. PubMed PMID: 22145002; PubMed Central PMCID: PMC3227438.
2: Dugal A, Khanna R, Patankar A. A comparative study between 0.5% centbucridine HCl and 2% lignocaine HCl with adrenaline (1:2,00,000). J Maxillofac Oral Surg. 2009 Sep;8(3):221-3. doi: 10.1007/s12663-009-0054-3. Epub 2009 Nov 21. PubMed PMID: 23139512; PubMed Central PMCID: PMC3454236.
3: Ghose S, Biswas NR, Das GK, Sethi A, Verma B, Jhingan S, Pandey RM. A prospective randomized double masked controlled clinical trial to determine the efficacy of multiple drop centbucridine as an ocular surface anaesthetic. Indian J Physiol Pharmacol. 2004 Oct;48(4):466-70. PubMed PMID: 15907056.
4: Biswas NR, Verma B, Ghose S, Das GK, Beri S, Pandey RM. Centbucridine, a newer topical anaesthetic compared with lignocaine: a randomized double masked single drop instillation clinical trial. Indian J Physiol Pharmacol. 2003 Jan;47(1):67-74. PubMed PMID: 12708126.
5: Beri S, Biswas NR, Shende DR, Das GK, Pandey RM, Ghose S. Injectable centbucridine and lidocaine hydrochloride for intraocular surgery. Ophthalmic Surg Lasers. 1997 Dec;28(12):1027-9. PubMed PMID: 9427994.
6: Giri AK, Khan KA, Srivastava SK, Srivastava RC, Sethi N. Evaluation of the genotoxicity of 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (centbucridine): a new local anaesthetic. Cytobios. 1992;72(290-291):159-66. PubMed PMID: 1298580.
7: Dikshit M, Srimal RC. Effect of centbucridine & lignocaine on biochemical changes in isoproterenol induced ischemia in rats. Indian J Med Res. 1991 Aug;94:307-11. PubMed PMID: 1959964.
8: Baveja SK, Singh S. Thin-layer chromatographic examination of the degradation of centbucridine in aqueous solutions. J Chromatogr. 1987 Jun 19;396:337-44. PubMed PMID: 3624379.
9: Gupta PP, Asthana OP, Dhawan BN, Goel R, Shukla KN. Clinical evaluation of centbucridine in ophthalmic surgery. Indian J Med Res. 1985 Feb;81:230-3. PubMed PMID: 4007970.
10: Dasgupta D, Tendulkar BA, Paul T, Satoskar RS. Comparative study of centbucridine and lignocaine for subarachnoid block. J Postgrad Med. 1984 Oct;30(4):207-9. PubMed PMID: 6396404.
11: Suri YV, Patnaik GK, Nayak BC, Gupta PP, Singh D, Dhawan BN. Evaluation of centbucridine for intravenous regional anaesthesia. Indian J Med Res. 1983 May;77:722-7. PubMed PMID: 6618544.
12: Dasgupta D, Garasia M, Gupta KC, Satoskar RS. Randomised double-blind study of centbucridine and lignocaine for subarachnoid block. Indian J Med Res. 1983 Apr;77:512-6. PubMed PMID: 6874041.
13: Samsi AB, Bhalerao RA, Shah SC, Mody BB, Paul T, Satoskar RS. Evaluation of centbucridine as a local anesthetic. Anesth Analg. 1983 Jan;62(1):109-11. PubMed PMID: 6849502.
14: Vacharajani GN, Parikh N, Paul T, Satoskar RS. A comparative study of centbucridine and lidocaine in dental extraction. Int J Clin Pharmacol Res. 1983;3(4):251-5. PubMed PMID: 6678822.
15: Suri YV, Singhal AP, Phadke VK, Rajauria SS, Singh D, Gupta PP, Dhawan BN. Double blind study on centbucridine for subarachnoid and extradural anaesthesia. Indian J Med Res. 1982 Dec;76:875-81. PubMed PMID: 6762988.
16: Gupta PP, Tangri AN, Saxena RC, Dhawan BN. Clinical pharmacology studies on 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (Centbucridine)--a new local anaesthetic agent. Indian J Exp Biol. 1982 Apr;20(4):344-6. PubMed PMID: 7183539.
17: Gupta PP, Nityanand S, Shipstone AC, Dhawan BN. Experimental evaluation of potential neurotoxicity of 4-N-butylamino 1,2,3,4-tetrahydroacridine hydrochloride (Centbucridine)--a new local anaesthetic agent. Indian J Exp Biol. 1982 Apr;20(4):339-43. PubMed PMID: 7183538.
18: Sethi N, Mukherjee SK. Teratogenic studies on 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (Centbucridine)--a new local anaesthetic agent. Indian J Exp Biol. 1982 Apr;20(4):337-8. PubMed PMID: 7183537.
19: Nityanand S, Sethi N, Srivastava GN, Roy AK, Mukherjee SK. Chronic toxicity studies on 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (Centbucridine)--a new local anaesthetic agent. Indian J Exp Biol. 1982 Apr;20(4):334-6. PubMed PMID: 7183536.
20: Patnaik GK, Dhawan BN. Pharmacological study of 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (Centbucridine)--a new local anaesthetic agent. Indian J Exp Biol. 1982 Apr;20(4):330-3. PubMed PMID: 7183535.

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